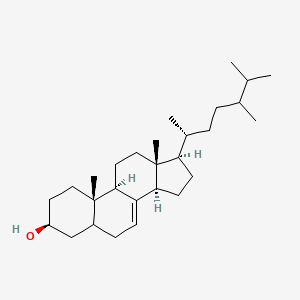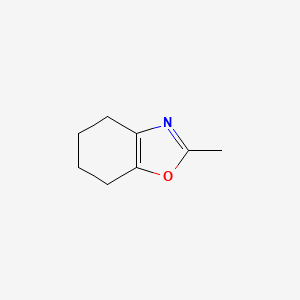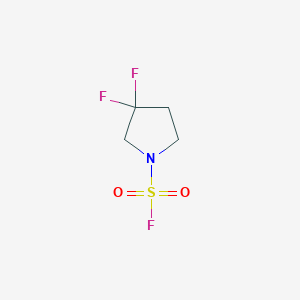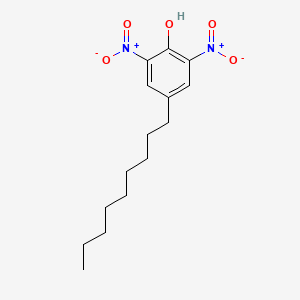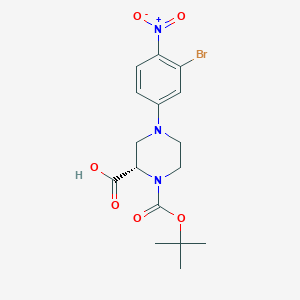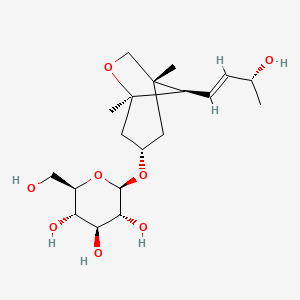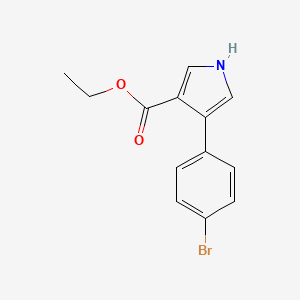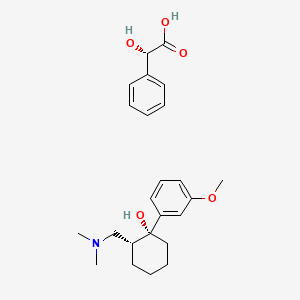
(+)-cis-Tramadol (S)-(+)-mandelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis-Tramadol (S)-(+)-mandelate is a chiral compound that combines the analgesic properties of tramadol with the mandelate moiety. Tramadol is a well-known synthetic opioid analgesic used to treat moderate to severe pain. The mandelate component is derived from mandelic acid, which is often used in pharmaceuticals for its antibacterial properties. This compound is of interest due to its potential enhanced pharmacological effects and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-Tramadol (S)-(+)-mandelate typically involves the resolution of racemic tramadol followed by esterification with mandelic acid. The resolution can be achieved using chiral chromatography or enzymatic methods to obtain the desired enantiomer. The esterification reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale resolution of racemic tramadol using chiral stationary phases in chromatography. The resolved enantiomer is then reacted with mandelic acid in the presence of an acid catalyst. The reaction mixture is purified using recrystallization or distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-cis-Tramadol (S)-(+)-mandelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(+)-cis-Tramadol (S)-(+)-mandelate has several scientific research applications:
Chemistry: Used as a model compound to study chiral resolution and stereoselective reactions.
Biology: Investigated for its potential antibacterial properties due to the mandelate moiety.
Medicine: Explored for its enhanced analgesic effects compared to tramadol alone.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of (+)-cis-Tramadol (S)-(+)-mandelate involves its interaction with the central nervous system. Tramadol acts as a μ-opioid receptor agonist and inhibits the reuptake of serotonin and norepinephrine, leading to analgesic effects. The mandelate component may contribute to antibacterial activity by disrupting bacterial cell walls. The combined effects of these two components result in a compound with potential enhanced pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tramadol: A synthetic opioid analgesic used for pain relief.
Mandelic Acid: An antibacterial agent used in pharmaceuticals and cosmetics.
Codeine: Another opioid analgesic with similar pain-relieving properties.
Uniqueness
(+)-cis-Tramadol (S)-(+)-mandelate is unique due to its combination of opioid analgesic and antibacterial properties. This dual functionality makes it a promising candidate for further research and development in the pharmaceutical industry.
Propriétés
Formule moléculaire |
C24H33NO5 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C16H25NO2.C8H8O3/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;9-7(8(10)11)6-4-2-1-3-5-6/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1-5,7,9H,(H,10,11)/t14-,16+;7-/m10/s1 |
Clé InChI |
KXSHEWVOCXRQCD-YBQMNXDXSA-N |
SMILES isomérique |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
SMILES canonique |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
